Betaine-d3 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

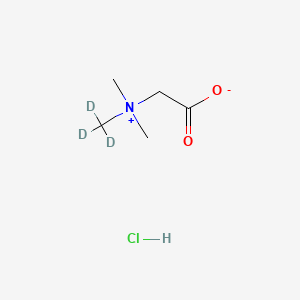

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPSCVCBEOCPJZ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CC(=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747142 | |

| Record name | {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219349-47-9 | |

| Record name | {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Betaine and Isotopic Labeling in Biochemical Sciences

The journey to understanding the intricate dance of molecules in living systems has been marked by pivotal discoveries. Among these, the identification of betaine (B1666868) and the development of isotopic labeling stand out as fundamental advancements.

Betaine, chemically known as trimethylglycine, was first isolated in the 19th century from sugar beets (Beta vulgaris), from which it derives its name. nih.govwikipedia.org Initially recognized for its role as an osmolyte, protecting cells from environmental stress, its functions as a methyl donor in critical metabolic pathways were later uncovered. nih.govrsc.orgmdpi.com This dual functionality has made betaine a subject of extensive research in various fields, from agriculture to human health. nih.govfrontiersin.org

The early 20th century witnessed a revolution in biochemical research with the advent of isotopic labeling. nih.gov This technique involves replacing an atom in a molecule with one of its isotopes, which has a different number of neutrons but the same chemical properties. wikidoc.org This "tagging" allows researchers to trace the path of molecules through complex biological systems. wikidoc.org Early work by pioneers like Rudolph Schoenheimer in the 1930s, using stable isotopes such as deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N), fundamentally changed the understanding of metabolism, revealing the dynamic state of body constituents. nih.gov The development of techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) further expanded the applications of isotopic labeling in proteomics and cell signaling research. nih.gov

Rationale for Deuterium Labeling in Metabolic and Mechanistic Investigations

The use of deuterium (B1214612), a stable isotope of hydrogen, in metabolic research is grounded in its unique properties and the powerful analytical techniques that can detect it. symeres.comcam.ac.uk Deuterium labeling offers several advantages for tracking metabolic pathways and understanding enzymatic reaction mechanisms. symeres.comacs.org

One of the key reasons for using deuterium is its non-radioactive nature, making it safe for in vivo studies in both animals and humans. researchgate.net Furthermore, the low natural abundance of deuterium (approximately 0.015%) ensures that the labeled compound can be easily distinguished from its naturally occurring counterparts, minimizing background signal. escholarship.org

The introduction of deuterium into a molecule can lead to a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. acs.orgescholarship.org This effect is a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-limiting steps in a metabolic pathway. escholarship.org

Modern analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are highly sensitive to the mass difference introduced by deuterium. symeres.com This allows for precise quantification and identification of deuterated metabolites, providing detailed insights into metabolic flux and pathway dynamics. nih.govmdpi.com Deuterium metabolic imaging (DMI) is an emerging technique that leverages these principles to non-invasively visualize metabolic processes in living organisms. cam.ac.uk

Significance of Betaine D3 Hydrochloride As a Stable Isotope Tracer

Strategies for Deuterium Incorporation During Betaine Synthesis

The synthesis of this compound is designed to achieve regioselective deuteration, meaning the deuterium atoms are placed in a specific, predetermined position within the molecule. The most common strategy involves a multi-step chemical synthesis that begins with an isotopically labeled precursor. This approach ensures that the deuterium is incorporated at the desired molecular site from the outset.

A typical synthetic pathway can be outlined as follows:

Preparation of a Deuterated Precursor : The synthesis generally starts with a deuterated version of a methylamine (B109427) derivative. For Betaine-d3, this precursor is typically methan-d3-amine or its hydrochloride salt (CD₃NH₂·HCl). This ensures the three deuterium atoms are contained within a single methyl group.

Quaternization Reaction : The deuterated trimethylamine (B31210) is subsequently reacted with an acetic acid derivative, such as chloroacetic acid or ethyl chloroacetate. This step forms the core betaine structure through an N-alkylation reaction, creating the quaternary ammonium (B1175870) center.

Salt Formation : If the synthesis does not directly yield the hydrochloride salt, the resulting deuterated betaine is treated with hydrochloric acid (HCl) to produce the final this compound product. This ensures stability and facilitates handling of the compound.

This bottom-up strategy, starting with a selectively deuterated building block, is a common and effective method for producing isotopically labeled compounds with high regioselectivity. researchgate.net Alternative methods in isotopic labeling, such as direct hydrogen-deuterium (H/D) exchange on the final molecule, can be employed for other compounds using catalysts like palladium on carbon (Pd/C) in deuterium oxide (D₂O). rsc.orgclockss.org However, for controlling the specific labeling of one methyl group in betaine, the synthetic build-up from a deuterated precursor is preferred.

Table 1: Overview of Synthetic Strategy for this compound

| Step | Reaction | Purpose | Key Reagents |

|---|---|---|---|

| 1 | Deuteration | Introduction of the isotopic label at a specific site. | Methan-d3-amine (CD₃NH₂) |

| 2 | N-Alkylation | Formation of the betaine backbone. | Chloroacetic Acid (ClCH₂COOH) |

| 3 | Salt Formation | Conversion to the stable hydrochloride salt. | Hydrochloric Acid (HCl) |

Isotopic Purity and Enrichment Assessment Techniques

Determining the isotopic purity and enrichment of this compound is critical for its function as an analytical standard. rsc.org The primary techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to confirm the successful incorporation of deuterium atoms by measuring the mass-to-charge ratio (m/z) of the molecule. ucl.ac.uk The molecular weight of this compound is 156.63 amu, which is approximately 3 units higher than its non-deuterated counterpart (153.61 amu) due to the replacement of three protium (B1232500) atoms (¹H) with three deuterium atoms (²H). Electrospray ionization (ESI) coupled with HRMS is particularly effective for this analysis, allowing for the clear differentiation of isotopologs (molecules that differ only in their isotopic composition). nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used to quantify different isotopomers in complex biological samples, monitoring specific ion transitions to measure enrichment. nih.govspringermedizin.de For example, the transition for d3-betaine can be monitored at m/z 121→62. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for confirming the structural integrity of the molecule and the precise location of the deuterium atoms. rsc.org In a ¹H NMR spectrum, the signal corresponding to the protons on the deuterated methyl group will be absent or significantly diminished. The remaining proton signals, such as those for the two non-deuterated N-methyl groups (a singlet around 3.10 ppm) and the carboxymethyl protons (around 3.74 ppm), confirm that the rest of the molecule's structure is intact. This provides unambiguous evidence of regioselective deuteration.

The combination of these techniques allows for a comprehensive evaluation, ensuring that the isotopic enrichment is high (often >98%) and that the deuterium atoms are correctly positioned. rsc.org

Table 2: Analytical Techniques for Isotopic Characterization

| Technique | Purpose | Key Findings / Parameters |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Confirms mass increase due to deuteration; calculates isotopic enrichment. | Distinguishes molecular ion peaks (m/z ~156.6 for d3 vs. ~153.6 for d0). |

| Tandem Mass Spectrometry (LC-MS/MS) | Quantifies labeled metabolites in tracer studies. | Monitors specific mass transitions (e.g., m/z 121→62 for d3-betaine). nih.gov |

| Nuclear Magnetic Resonance (¹H NMR) | Confirms the position of deuterium atoms and structural integrity. | Absence of proton signal for the -CD₃ group; confirms other proton signals. |

Control of Deuterium Atom Positioning (e.g., N-methyl groups)

The precise control of deuterium atom placement is fundamental to the utility of this compound as an internal standard. The "d3" designation signifies that three deuterium atoms have been specifically incorporated into one of the N-methyl groups, leaving the other two methyl groups and the rest of the molecule unlabeled.

This high degree of regioselectivity is achieved through the synthetic strategy rather than by post-synthesis modification. By starting the synthesis with a precursor where the label is already in place, such as methan-d3-amine, the final position of the deuterium atoms is predetermined. The reaction of this precursor with dimethylglycine or its ester, or the reaction of deuterated trimethylamine with chloroacetic acid, builds the rest of the betaine molecule around the labeled methyl group.

This method ensures that all three deuterium atoms are chemically equivalent and located on a single carbon atom. This is confirmed by the systematic IUPAC name, carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride, which explicitly identifies the trideuteriomethyl group attached to the nitrogen atom. The kinetic isotope effect, which describes the change in reaction rates due to isotopic substitution, makes the stability of the C-D bond different from the C-H bond, further emphasizing the importance of precise label placement for its application in metabolic studies. researchgate.netescholarship.org This selective labeling ensures consistent analytical performance and avoids ambiguity in mass spectrometry fragmentation patterns, which is essential for accurate quantification in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Tracing

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and sensitive technique for the simultaneous determination and tracing of this compound and related compounds in various biological matrices. This method leverages the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In this context, deuterated internal standards, such as Betaine-d9 or this compound itself, are crucial for accurate quantification through isotopic dilution, which effectively minimizes matrix effects. bevital.no

The general workflow involves a simple sample preparation step, often a protein precipitation using a solvent like acetonitrile, which can be automated for high-throughput applications. bevital.no The supernatant is then injected into the LC-MS/MS system. Chromatographic separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns. lcms.cz HILIC columns, such as those with amide or zwitterionic stationary phases, are particularly well-suited for retaining and separating highly polar compounds like betaine. lcms.czresearchgate.net Mobile phases commonly consist of an aqueous component with an additive like ammonium formate (B1220265) or formic acid and an organic solvent such as acetonitrile. bevital.noresearchgate.net

Following chromatographic separation, the analytes are ionized, usually via electrospray ionization (ESI) in positive ion mode, and detected by the mass spectrometer. core.ac.uk The system operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard. For instance, the transition for unlabeled betaine is often m/z 118 → 59, while for d9-betaine, it is m/z 127 → 68. bevital.no This high specificity allows for precise quantification even in complex samples like plasma, serum, and tissue extracts. bevital.nonih.gov The method's sensitivity allows for detection at low nanomolar concentrations. core.ac.uk

Table 1: Exemplary LC-MS/MS Parameters for Betaine Analysis

| Parameter | Condition | Reference |

| Chromatography | Normal-Phase HPLC, HILIC | bevital.nolcms.cz |

| Column | Silica, BEH Amide, HILIC-Z | bevital.nolcms.czresearchgate.net |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) or Ammonium Acetate in Water | lcms.czresearchgate.net |

| Mobile Phase B | Acetonitrile | bevital.noresearchgate.net |

| Flow Rate | 0.6 mL/min (with 1:4 split) | bevital.no |

| Ionization Mode | Positive Electrospray Ionization (ESI) | core.ac.uk |

| Detection Mode | Multiple Reaction Monitoring (MRM) | bevital.no |

| MRM Transition (Betaine) | m/z 118 → 59 | bevital.no |

| MRM Transition (d9-Betaine) | m/z 127 → 68 | bevital.no |

| Sample Preparation | Protein precipitation with acetonitrile | bevital.no |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical tool for the structural elucidation of this compound and for investigating its role in mechanistic pathways. numberanalytics.commdpi.com NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. mdpi.comlibretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for this purpose. mdpi.com

For structural characterization, ¹H and ¹³C NMR are fundamental. In the ¹H NMR spectrum of betaine, the nine equivalent protons of the three methyl groups attached to the nitrogen atom typically appear as a sharp singlet, while the two methylene (B1212753) protons appear as another singlet at a different chemical shift. researchgate.netacs.org Similarly, the ¹³C NMR spectrum shows distinct signals for the methyl carbons, the methylene carbon, and the carboxyl carbon. researchgate.net The substitution of three hydrogen atoms with deuterium in this compound results in a distinct change in the mass spectrum but preserves the core NMR spectral features of the remaining protons and carbons, allowing it to be used as a tracer in mechanistic studies.

NMR is uniquely suited for mechanistic studies because it allows for the real-time monitoring of reactions and molecular interactions in solution. numberanalytics.comnih.gov By acquiring spectra over the course of a reaction, researchers can track the consumption of reactants and the formation of intermediates and products, providing insights into reaction kinetics and mechanisms. numberanalytics.com In studies of metabolic pathways, the deuterated label on this compound allows researchers to trace its metabolic fate. The distinct NMR signal can be followed as the molecule is processed within a biological system, helping to elucidate the complex biochemical processes it participates in, such as its role as a methyl donor. rsc.org

Table 2: Characteristic NMR Chemical Shifts (δ) for Betaine

| Nucleus | Group | Chemical Shift (ppm) | Reference |

| ¹H NMR | -N(CH₃)₃ | 3.14 - 3.27 | researchgate.netacs.org |

| -CH₂- | 3.77 | researchgate.net | |

| ¹³C NMR | -N(CH₃)₃ | 53.72 | researchgate.net |

| -CH₂- | 66.58 | researchgate.net | |

| -COO⁻ | 169.58 | researchgate.net |

Application of Ion Exchange Chromatography for this compound Separation

Ion Exchange Chromatography (IEX) is a widely used and effective technique for the separation and purification of betaine from complex mixtures, such as those derived from biological samples, feed ingredients, or industrial processes like molasses processing. nih.govepo.orgunesp.br The principle of IEX is based on the reversible interaction between a charged molecule and an oppositely charged chromatography resin. fredhutch.org Betaine, being a zwitterion (a neutral molecule with both positive and negative charges), can be separated using cation exchange chromatography. unesp.brsielc.com

In this process, a cation exchange resin, typically a strong acid resin like Dowex 50W in its hydrogen (H+) form, is used. unesp.br The sample is loaded onto the column, and under controlled pH conditions, the positively charged quaternary ammonium group of betaine binds to the negatively charged stationary phase. lcms.cz Other compounds in the mixture, such as amino acids and inorganic cations, may also bind to the resin.

Elution is achieved by changing the mobile phase conditions to disrupt the ionic interaction. This is often done by using an eluent containing a high concentration of acid, such as 1.5 N hydrochloric acid (HCl), which provides an excess of competing cations (H+) that displace the bound betaine from the resin. unesp.br The separation of betaine from other compounds is possible because different molecules have varying affinities for the resin, leading to different elution times. epo.org The method can be optimized by adjusting parameters like the type of resin (strong vs. weak acid cation exchangers), the eluent composition and concentration, and the pH. nih.govepo.org This technique is robust and can be applied for both analytical quantification and preparative purification of betaine. nih.govunesp.br

Development of High-Throughput Analytical Platforms for Deuterated Metabolites

The increasing demand for large-scale metabolomic studies has driven the development of high-throughput analytical platforms capable of rapidly analyzing deuterated metabolites like this compound. These platforms are essential for fields such as epidemiology, clinical research, and systems biology, where large numbers of samples must be processed efficiently. bevital.no The core of these platforms is often an automated LC-MS/MS system. nih.gov

High-throughput capabilities are achieved through several key innovations. Robotic workstations are used for automated sample preparation, including steps like protein precipitation and transfer of supernatants to microtiter plates, significantly reducing manual handling and analysis time. bevital.no Furthermore, fast chromatography methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are employed to shorten run times to just a few minutes per sample without compromising separation efficiency. researchgate.net

To further enhance throughput and confidence in metabolite identification, integrated analytical workflows are being developed. These systems, such as UHPLC-MS/MS-SPE-NMR, combine the separation and quantification power of LC-MS with automated solid-phase extraction (SPE) for sample purification and subsequent structural confirmation by NMR. frontiersin.org This allows for the automated analysis of hundreds or thousands of samples, providing quantitative data on deuterated metabolites and enabling their unambiguous identification. nih.govfrontiersin.org The development of specialized software for automated data processing, from peak integration to kinetic modeling, is another critical component of these high-throughput platforms. nih.gov Such integrated and automated systems are pivotal for advancing research that relies on stable isotope tracers like this compound to probe metabolic dynamics in vivo. nih.govnih.gov

Applications of Betaine D3 Hydrochloride in Metabolic Tracing and Pathway Elucidation

Tracing One-Carbon Metabolism Pathways

One-carbon metabolism encompasses a series of interconnected pathways that are fundamental for the synthesis of proteins, nucleic acids (DNA and RNA), and other essential biomolecules. Betaine-d3 hydrochloride is instrumental in studying the dynamics of this network.

Methyl Group Flux in Homocysteine Remethylation

Studies have shown that betaine (B1666868) administration can effectively lower plasma homocysteine levels. nih.goveuropa.eu The extent of this reduction is often dependent on the initial homocysteine concentration. europa.eu Research in animal models and humans has demonstrated that betaine supplementation can restore methylation potential that may be compromised by factors such as alcohol consumption. d-nb.inforesearchgate.net

Interconversion Dynamics with Choline (B1196258) and Dimethylglycine

Betaine is formed from the oxidation of choline and is further metabolized to dimethylglycine (DMG) after donating a methyl group. nih.govmdpi.com The use of this compound, in conjunction with other labeled precursors like deuterated choline, enables the detailed study of the interconversion rates between these compounds. nih.gov This is critical for understanding how the body regulates the balance between choline and betaine, which have distinct but overlapping functions. nih.govscience.gov

Following the donation of its methyl group, betaine is converted to dimethylglycine. mdpi.com Subsequent metabolic steps involve the further demethylation of DMG. science.gov Tracing studies with labeled betaine help to elucidate the kinetics and regulation of these demethylation processes. nih.govnih.gov

Analysis of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) Levels

The methionine cycle is central to one-carbon metabolism, and two key intermediates in this cycle are S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). SAM is the universal methyl donor for numerous methylation reactions, while SAH is a product of these reactions and a potent inhibitor of methyltransferases. The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.

By tracing the fate of the deuterated methyl group from this compound to methionine, and subsequently to SAM, researchers can assess the impact of betaine on the SAM pool. jst.go.jp Betaine supplementation has been shown to increase SAM levels and the SAM/SAH ratio in certain contexts, thereby potentially enhancing cellular methylation capacity. jst.go.jpnih.gov Conversely, conditions that impair betaine metabolism can lead to elevated SAH levels. nih.gov Betaine has been observed to lower elevated SAH levels in hepatocytes from rats fed ethanol. nih.gov Furthermore, in studies on mice with S-adenosylhomocysteine hydrolase (SAHH) deficiency, betaine supplementation lowered SAH levels. mdpi.com

Interactive Data Table: Effect of Betaine Supplementation on Methionine Cycle Metabolites in Broilers

| Dietary Group | Serum SAM (ng/mL) | Serum SAH (ng/mL) | Serum t-Hcy (μmol/L) |

| Positive Control (0.62% Met) | 88.5 | 18.2 | 12.5 |

| Negative Control (0.37% Met) | 75.4 | 22.1 | 10.8 |

| 0.37% Met + 1500 mg/kg Betaine | 92.3 | 16.5 | 13.2 |

| 0.37% Met + 3000 mg/kg Betaine | 85.1 | 19.4 | 11.9 |

This table is based on data from a study on the effects of betaine supplementation in broilers on a low-methionine diet. jst.go.jp SAM: S-adenosyl-L-methionine, SAH: S-adenosylhomocysteine, t-Hcy: total homocysteine, Met: Methionine.

Investigating Lipid Metabolism and Lipogenesis Pathways

Betaine's role extends beyond one-carbon metabolism to significantly influence lipid metabolism. This compound is a valuable tracer for dissecting these effects, particularly in the context of fatty liver disease and obesity.

De Novo Fatty Acid Synthesis and Beta-Oxidation Studies

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors. Studies have investigated the effect of betaine on the key enzymes involved in this process, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). researchtrend.net While some studies in broilers did not show a statistically significant decrease in the activity of these enzymes with betaine supplementation, there was a trend towards reduction. researchtrend.net

Conversely, betaine has been shown to promote fatty acid oxidation (beta-oxidation). d-nb.info Proteomic analysis of the livers of mice on a high-fat diet revealed that betaine supplementation led to an increase in the expression of key enzymes involved in fatty acid β-oxidation, including acyl-coenzyme A oxidase 1 (ACOX1), enoyl-CoA hydratase 1 (ECHS1), and hydroxyacyl-Coenzyme A dehydrogenase (HADHA). bioinfor.com Betaine may also up-regulate genes related to fatty acid uptake in muscle, such as FAT/CD36, FATP1, and FABP3. d-nb.info

Hepatic Lipid Accumulation and Export Research

Betaine has been shown to ameliorate hepatic lipid accumulation in various animal models. researchgate.netnih.govmdpi.com It can mitigate fat deposition by influencing the expression of genes involved in lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.netnih.gov Betaine supplementation has been found to up-regulate fatty acid oxidation genes like PPARα and carnitine palmitoyltransferase 1 (CPT1). d-nb.infomdpi.com

Research indicates that betaine can also facilitate the export of lipids from the liver. Studies in mice on a high-fat diet have shown that betaine supplementation can upregulate the expression of proteins involved in lipid transport, such as microsomal triglyceride transfer protein (Mttp) and apolipoprotein A-IV (Apoa4). nih.gov This suggests that betaine helps to reduce the burden of fat in the liver not only by decreasing synthesis and increasing oxidation but also by promoting its removal.

Interactive Data Table: Effect of Betaine on Hepatic and Serum Lipids in Fructose-Fed Rats

| Group | Hepatic Triglycerides (mg/g liver) | Hepatic Total Cholesterol (mg/g liver) | Serum LDL-C (mmol/L) | Serum VLDL-C (mmol/L) |

| Control | ~25 | ~4.0 | - | - |

| Fructose-fed Vehicle | ~60 | ~5.5 | - | - |

| Fructose-fed + Betaine | ~40 | ~4.5 | - | - |

| Growing-Finishing Pigs - Control | - | - | ~1.5 | ~0.4 |

| Growing-Finishing Pigs - Betaine | - | - | ~1.0 | ~0.3 |

This table synthesizes findings from separate studies. The rat data is illustrative based on graphical representation in a study on fructose-induced NAFLD. researchgate.net The pig data shows a decrease in serum LDL-C and a tendency for decreased VLDL-C with betaine supplementation. mdpi.com

Osmoregulation and Cellular Homeostasis Studies

Betaine is a well-established osmolyte, a molecule that helps cells maintain their volume and integrity in the face of osmotic stress. nih.govresearchgate.net It plays a crucial role in protecting cells, proteins, and enzymes from the damaging effects of high electrolyte concentrations and urea, particularly in tissues like the kidney. nih.gov The zwitterionic nature of betaine allows it to stabilize the aqueous environment within cells with minimal disruption to protein structure and function. nih.govmdpi.com

The use of this compound enables researchers to meticulously track the uptake and accumulation of betaine in cells under various osmotic conditions. By distinguishing the labeled betaine from its endogenous counterpart, scientists can quantify the cellular response to osmotic stress and the specific role of betaine in maintaining homeostasis. vulcanchem.comscience.gov For instance, studies can investigate how the expression of betaine transporters is regulated by hyperosmolarity and how intracellular betaine levels impact the activity of membrane-bound enzymes like ATPases. nih.gov

Key Research Findings in Osmoregulation and Cellular Homeostasis:

| Research Area | Finding | Significance |

| Cellular Protection | Betaine protects cells, proteins, and enzymes from osmotic stress. nih.gov | Highlights its importance in tissues exposed to high solute concentrations. |

| Intestinal Health | Betaine influences water movement across the intestinal epithelium, aiding in osmoregulation. nih.gov | Crucial for maintaining gut integrity, especially under stress conditions. |

| Enzyme Stability | Betaine prevents structural changes in enzymes like myosin ATPase caused by urea. nih.gov | Demonstrates its role in preserving protein function. |

| Gene Regulation | Hyperosmolarity upregulates the mRNA of betaine transporters. nih.gov | Shows a direct cellular mechanism for increasing betaine uptake during osmotic stress. |

Metabolomics Profiling with Stable Isotope-Labeled Betaine

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov Stable isotope-labeled compounds, such as this compound, are indispensable in this field, offering enhanced accuracy and insight compared to traditional methods. nih.govahajournals.orgnih.gov The use of isotopically labeled internal standards allows for precise quantification by correcting for variations during sample preparation and analysis. ahajournals.org

Identification of Metabolic Fingerprints and Biomarkers

Metabolic fingerprinting involves generating a profile of metabolites to characterize a specific physiological or pathological state. nih.gov this compound can be introduced into a system to trace the metabolic pathways that are altered in response to certain stimuli or in disease states. By tracking the deuterated label through various metabolic transformations, researchers can identify novel metabolites and establish "metabolic fingerprints" associated with specific conditions. nih.govup.ac.za

This approach is particularly valuable for biomarker discovery. For example, altered levels of betaine and its metabolites have been linked to conditions like insulin (B600854) resistance and cardiovascular disease. ahajournals.orgnih.gov By using this compound, researchers can precisely follow the metabolic flux of betaine and identify downstream metabolites that may serve as early and sensitive biomarkers for these diseases. nih.gov

Examples of Metabolic Fingerprinting Applications:

| Condition Studied | Key Metabolites Identified | Potential Biomarker Significance |

| Longevity in C. elegans | Increased glycerol-3P, adenine, xanthine, AMP; decreased amino acids and specific fatty acids. nih.gov | Provides a metabolic signature for longevity that can be further investigated. |

| Drug-Induced Toxicity | Changes in metabolic intermediates detected by FT-ICR MS. nih.gov | Allows for early detection of toxicity before traditional signs appear. |

| Neurological Disorders | Alterations in histamine, taurine, and adenosine (B11128) in the pineal gland. nih.gov | Suggests potential therapeutic targets for CNS drugs. |

Quantitative Metabolic Flux Analysis in Complex Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. nih.govescholarship.org It provides a dynamic view of metabolism that goes beyond static metabolite concentrations. nih.gov The integration of stable isotope labeling, such as with this compound, is crucial for accurate flux measurements. nih.govnih.govboku.ac.at

By introducing this compound as a tracer, researchers can follow the flow of the deuterium (B1214612) label through interconnected metabolic pathways. Mass spectrometry or NMR spectroscopy is then used to measure the isotopic enrichment in downstream metabolites. vulcanchem.comnih.gov This data, combined with a metabolic network model, allows for the calculation of fluxes through various reactions. nih.govboku.ac.at

This approach has been instrumental in understanding complex metabolic regulations, such as the interplay between different energy-producing pathways and the metabolic adaptations of cancer cells. nih.govmdpi.com For instance, by tracing the metabolism of deuterated choline (a precursor to betaine), researchers can simultaneously image its uptake and conversion in tumors, providing insights into cancer metabolism. mdpi.com

Key Aspects of Quantitative Metabolic Flux Analysis:

| Analysis Component | Description | Importance |

| Isotope Tracing | Introduction of a stable isotope-labeled substrate (e.g., this compound) into the system. nih.gov | Allows for the tracking of atoms through metabolic pathways. |

| Isotopomer Analysis | Measurement of the distribution of isotopes in metabolites using techniques like mass spectrometry. nih.gov | Provides the raw data for calculating metabolic fluxes. |

| Metabolic Modeling | Use of a computational model of the metabolic network to interpret the isotopomer data. boku.ac.at | Enables the quantification of reaction rates (fluxes). |

| Flux Quantification | Determination of the rates of individual metabolic reactions. escholarship.org | Reveals the dynamic activity of metabolic pathways. |

Research on the Biochemical Mechanisms of Betaine D3 Hydrochloride Action

Enzymatic Interactions and Reaction Kinetics

The biochemical influence of betaine (B1666868) is largely mediated through its interaction with specific enzymes that are central to methyl group transfer, amino acid metabolism, and lipid regulation.

Betaine-Homocysteine S-Methyltransferase (BHMT) is a zinc-dependent enzyme primarily found in the liver and kidneys that plays a critical role in regulating homocysteine levels. csic.es It catalyzes the transfer of one of the methyl groups from betaine to homocysteine, yielding dimethylglycine (DMG) and methionine. csic.esresearchgate.net This reaction is a key part of the methionine cycle, representing a crucial pathway for homocysteine remethylation that is independent of folate-dependent enzymes. frontiersin.org

The catalytic process of BHMT follows an ordered Bi-Bi reaction mechanism. researchgate.net In this mechanism, homocysteine is the first substrate to bind to the enzyme, which induces a conformational change that creates the binding site for betaine. researchgate.net After the methyl group is transferred, dimethylglycine is the first product to be released, followed by methionine. researchgate.net Kinetic studies have determined the Michaelis constant (Km) for betaine to be in the micromolar to millimolar range, indicating a strong affinity in a physiological context. csic.es

The regulation of BHMT activity is multifactorial. Dietary supplementation with betaine has been shown to induce BHMT activity, which can help prevent conditions like severe hepatic steatosis and lower elevated homocysteine levels. csic.es Conversely, the expression of the BHMT gene is sensitive to cellular osmotic stress; high tonicity can reduce its expression, thereby conserving intracellular betaine to function as an osmoprotectant. wur.nl In certain pathological states, such as chronic hyperhomocysteinemia, the persistent demand for homocysteine clearance can lead to a depletion of the body's betaine pool and a surprising decrease in liver BHMT expression and activity. portlandpress.com Studies in hibernating animals have noted an upregulation of BHMT expression in the brain, suggesting its vital role in protecting against homocysteine-induced injury during periods of metabolic stress. plos.org

| Parameter | Description | Reference |

|---|---|---|

| Enzyme Type | Zinc-dependent thiol methyltransferase | csic.es |

| Reaction | Betaine + Homocysteine → Dimethylglycine + Methionine | researchgate.net |

| Mechanism | Ordered Bi-Bi: Homocysteine binds first, followed by Betaine. DMG is released, then Methionine. | researchgate.net |

| Regulation | Activity is induced by dietary betaine. | csic.es |

| Expression is reduced by high cellular tonicity. | wur.nl |

Following the BHMT-catalyzed reaction, the product dimethylglycine (DMG) is further metabolized by the mitochondrial enzyme Dimethylglycine Dehydrogenase (DMGDH). DMGDH is a flavoprotein that catalyzes the oxidative demethylation of DMG to sarcosine. nih.gov This reaction is a step in the pathway that ultimately converts the carbon skeleton of betaine into glycine. wur.nl

Kinetic analyses of rat liver DMGDH have revealed complex behavior. Under aerobic conditions, the enzyme exhibits nonsaturable kinetics with respect to the dimethylglycine concentration. nih.gov This suggests the presence of a second, low-affinity binding site for DMG that, when occupied, increases the enzymatic rate. nih.gov The high-affinity active site has a reported Km value of 0.05 mM for dimethylglycine. nih.gov Single turnover studies using substrate-level concentrations of the enzyme showed pseudo-first-order kinetics. nih.gov The enzyme can utilize an electron acceptor like phenazine (B1670421) methosulfate, but molecular oxygen can also serve this role, albeit less efficiently. science.gov Methoxyacetic acid has been identified as a competitive inhibitor of DMGDH at low substrate concentrations. nih.gov

| Kinetic Parameter | Value/Observation | Reference |

|---|---|---|

| Enzyme Type | Mitochondrial Flavoprotein | nih.gov |

| Reaction | Dimethylglycine → Sarcosine + Formaldehyde | nih.gov |

| Km (High-Affinity Site) | 0.05 mM | nih.gov |

| Kinetics | Nonsaturable; suggests a second, low-affinity substrate site that enhances the reaction rate. | nih.gov |

| Inhibitors | Methoxyacetic acid acts as a competitive inhibitor. | nih.gov |

Betaine's role as a methyl donor connects it to lipid metabolism, particularly in the liver. Research into its effects on key enzymes of fat synthesis (lipogenesis) and breakdown (lipolysis) has yielded varied results depending on the experimental model. Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS) are two central enzymes in de novo lipogenesis. researchtrend.net

Studies in broiler chickens supplemented with betaine hydrochloride showed a tendency for reduced activity of both ACC and FAS in the liver, although these changes were not statistically significant. researchtrend.netut.ac.ir These findings suggest that in this model, betaine has a limited direct influence on the primary lipogenic enzymes. ut.ac.ir

In contrast, a proteomic analysis of the livers of mice fed a high-fat diet revealed that betaine supplementation significantly enhanced the expression of enzymes involved in fatty acid β-oxidation, such as enoyl-CoA hydratase 1 (ECHS1) and hydroxyacyl-Coenzyme A dehydrogenase (HADHA). mdpi.com This indicates that betaine can alleviate hepatic lipid accumulation by promoting fatty acid breakdown rather than by directly inhibiting its synthesis. mdpi.com This upregulation of fatty acid oxidation is a key mechanism for reducing the fat content in the liver. mdpi.com

Beyond its role in aqueous physiological systems, Betaine Hydrochloride is a component used in the formation of Natural Deep Eutectic Solvents (NADES). researchgate.netrsc.org These solvents, formed by mixing a hydrogen bond acceptor (like betaine) with a hydrogen bond donor (like ethylene (B1197577) glycol or urea), are being explored as green alternatives to traditional organic solvents in biocatalysis. mdpi.comnih.gov

Research has shown that betaine-based deep eutectic solvents can significantly modulate the activity of certain enzymes. mdpi.com In one study, a DES composed of betaine and ethylene glycol was found to markedly stimulate the catalytic activity of the hydrolases β-glucosidase and β-galactosidase. mdpi.com The DES-based medium not only increased the reaction rate but also enhanced the thermal and acid resistance of the enzymes. mdpi.com This suggests that the unique microenvironment created by the betaine-based solvent can induce conformational changes in enzymes that are more favorable for substrate binding and catalysis. mdpi.com

Effects on Key Lipogenic and Lipolytic Enzymes (e.g., Acetyl-CoA Carboxylase, Fatty Acid Synthase)

Role in Cellular Antioxidant Systems and Oxidative Stress Mitigation

Betaine contributes to the cell's defense against oxidative stress, not by acting as a direct scavenger of reactive oxygen species, but through indirect mechanisms tied to its primary metabolic function as a methyl donor. nih.gov

The principal antioxidant action of betaine is exerted through its influence on sulfur-containing amino acid metabolism. nih.govmdpi.com By donating a methyl group to homocysteine to form methionine, betaine actively participates in the methionine-homocysteine cycle. nih.gov This action has two significant downstream effects on the cellular antioxidant system.

First, the regeneration of methionine is critical for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions. nih.gov Studies have confirmed that betaine supplementation can increase the intracellular levels of both methionine and SAM. nih.gov Second, the regulation of homocysteine levels is crucial because homocysteine can be directed into the transsulfuration pathway. frontiersin.org In this pathway, homocysteine is irreversibly converted to cystathionine (B15957) and then to cysteine. frontiersin.org Cysteine is the rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), one of the most important and abundant endogenous antioxidants in the cell. frontiersin.orgmdpi.com

By facilitating the conversion of homocysteine to methionine, betaine ensures a steady supply of precursors for GSH synthesis, thereby enhancing the cell's capacity to neutralize oxidative stress. frontiersin.org Research has shown that betaine treatment can increase GSH production, which is particularly beneficial in conditions of oxidative stress. frontiersin.org

Regulation of Endogenous Antioxidase Activities (e.g., SOD, GPx, CAT)

Betaine has been shown to play a significant role in modulating the body's endogenous antioxidant defense system, particularly by influencing the activity of key antioxidase enzymes such as Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT). scribd.com Research indicates that under conditions of oxidative stress, betaine supplementation can bolster the activity of these enzymes. researchgate.net

Studies in various models have demonstrated that betaine administration can counteract stress-induced reductions in SOD, CAT, and GPx activities. acs.org For instance, in heat-stressed bovine mammary epithelial cells, betaine pretreatment reversed the heat-induced depletion in total antioxidant status and the contents of SOD and CAT. nih.gov Similarly, in rabbits under heat stress, dietary supplementation with betaine led to significantly higher serum levels of SOD, CAT, GPx, and reduced glutathione (GSH). This enhancement of the antioxidant enzyme machinery helps to mitigate cellular damage by neutralizing reactive oxygen species (ROS). researchgate.netnih.gov The activity of GPx, which is crucial for reducing harmful peroxides, has been observed to increase significantly in response to betaine treatment in multiple studies. scribd.comresearchgate.net

| Enzyme | Observed Effect of Betaine Supplementation | Study Context | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Activity significantly increased or restored under stress. | Heat stress, restraint stress, and chemically-induced oxidative stress models. | researchgate.netacs.orgnih.gov |

| Glutathione Peroxidase (GPx) | Activity significantly increased. | Restraint stress and levodopa-induced stress models. | scribd.comresearchgate.net |

| Catalase (CAT) | Activity significantly increased or restored under stress. | Heat stress and restraint stress models. | researchgate.netacs.org |

Modulation of Gene Expression and Intracellular Signaling Pathways

Betaine influences cellular function by modulating a variety of gene expression profiles and intracellular signaling cascades. As a significant methyl donor, it participates in the methionine cycle, which produces S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, including the methylation of DNA and histones that regulate gene expression. science.gov

Transcriptomic and proteomic studies have provided a broad view of the molecular changes induced by betaine supplementation. In broiler chickens subjected to heat stress, RNA sequencing of liver samples revealed that dietary betaine altered the expression of numerous genes. Proteomic analysis of the liver in mice on a high-fat diet showed that betaine supplementation led to changes in 103 differentially expressed proteins.

These 'omics' studies have consistently highlighted that betaine affects key metabolic pathways. KEGG pathway enrichment analysis of differentially expressed proteins indicated significant involvement in fatty acid catabolism, carbohydrate metabolism, the tricarboxylic acid (TCA) cycle, and the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. Specifically, betaine enhanced the expression of enzymes involved in fatty acid oxidation, such as hydroxyacyl-Coenzyme A dehydrogenase (HADHA) and enoyl Coenzyme A hydratase 1 (ECHS1). Furthermore, transcriptomic analyses in pigs showed that betaine supplementation increased the gene expression of fatty acid transporters (FAT/CD36, FATP1, FABP3) and factors related to fatty acid oxidation (PPARα, CPT1).

| Analysis Type | Key Findings | Affected Pathways/Processes | Reference |

|---|---|---|---|

| Proteomics | Identification of 103 differentially expressed proteins in mouse liver. | Fatty acid oxidation, carbohydrate metabolism, TCA cycle, PPARα signaling. | |

| Transcriptomics | Altered expression of genes related to fatty acid transport and oxidation in pig muscle. | Fatty acid transport (LPL, FAT/CD36), fatty acid oxidation (PPARα, CPT1). | |

| Transcriptomics | Identification of differentially expressed genes in the liver of heat-stressed chickens. | Cell volume preservation, protein synthesis, gene regulation. |

Betaine has been shown to positively affect insulin (B600854) sensitivity by modulating key proteins within the insulin signaling cascade. In mouse models of insulin resistance, betaine supplementation increased the activation of hepatic insulin signaling pathways. Research demonstrates that betaine can improve the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS1) and the subsequent phosphorylation and activation of Akt (also known as Protein Kinase B).

The activation of the IRS1/Akt pathway is crucial for mediating insulin's effects on glucose metabolism, including glucose transport and glycogen (B147801) synthesis. By enhancing the activation of this cascade, betaine helps to reverse insulin resistance. Studies in insulin-resistant primary human hepatocytes confirmed that betaine directly improves insulin sensitivity at the cellular level, appearing to act at the level of IRS1 activation rather than on the insulin receptor itself.

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally and are deeply involved in controlling metabolic pathways. Betaine, by its function as a methyl donor, can influence epigenetic mechanisms, including the expression of miRNAs that target metabolic genes. science.gov

Research in neonatal piglets has shown that maternal betaine supplementation can modify the hepatic expression of genes involved in cholesterol metabolism through epigenetic regulation. science.gov This regulation involves changes in DNA methylation, histone modification, and the expression of specific miRNAs. For example, an increase in the protein content of 3-hydroxy-3-methylglutaryl CoA reductase (HMGCR), a key enzyme in cholesterol synthesis, was associated with a significant decrease in the expression of miR-497, a miRNA predicted to target HMGCR. science.gov This suggests that betaine can mediate metabolic processes by altering the expression levels of specific miRNAs, which in turn control the translation of key metabolic enzymes.

The endoplasmic reticulum (ER) is central to protein synthesis and folding, and disruptions in its function lead to ER stress, which can trigger apoptosis (programmed cell death) if unresolved. Betaine has demonstrated a protective role against ER stress and subsequent apoptosis in various stress models.

In studies on mandarin fish fed a high-carbohydrate diet, which induced ER stress, betaine supplementation was found to alleviate this stress by regulating the mRNA of genes in the PERK-eIF2α-ATF4 pathway, one of the three major branches of the unfolded protein response (UPR). By mitigating ER stress, betaine also significantly reduced the rate of apoptosis. Similarly, in mouse Leydig cells exposed to heat stress, betaine treatment ameliorated the increased cell apoptotic ratio and inhibited the protein levels of critical ER stress markers such as glucose-regulated protein 78 (GRP78) and CCAAT/enhancer-binding protein homologous protein (CHOP). acs.org This indicates that betaine helps maintain cell viability and function by reducing the burden of unfolded proteins and suppressing the signaling pathways that lead from severe ER stress to apoptosis.

Preclinical Research Applications and Model Systems

In Vitro Cellular and Tissue Culture Studies

The use of Betaine-d3 hydrochloride in cell and tissue culture models has provided significant insights into fundamental cellular processes. The deuterium (B1214612) label enables researchers to distinguish exogenously supplied betaine (B1666868) from the endogenous pool, facilitating detailed kinetic and metabolic flux analyses. researchgate.net

Betaine is a well-established organic osmolyte, a small solute used by cells to maintain volume and function under conditions of osmotic stress. mdpi.comnih.govmdpi.com In vitro studies utilize this compound to explore the dynamics of betaine uptake and its protective roles. When cells are exposed to hyperosmotic environments, they accumulate betaine to counteract the external pressure. nih.gov For instance, studies in cultured SV-3T3 cells demonstrated that the addition of betaine to a hyperosmotic medium significantly prevented the inhibition of cell proliferation and restored protein synthesis rates. nih.gov The use of a deuterated tracer like this compound allows for the precise measurement of its transport into the cell and its concentration within the cytoplasm, helping to elucidate the mechanisms of osmoregulation. nih.gov

Research has shown that betaine protects cells, proteins, and enzymes from the denaturing effects of high electrolyte concentrations and urea, a function particularly crucial in renal cells. nih.govmdpi.com In culture systems, this compound can be used to quantify the extent to which it mitigates stress-induced damage. For example, in vitro fermentation models using microbial inoculum from pigs showed that betaine sources could affect fermentation characteristics under osmotic stress, highlighting its role in stabilizing microbial activity. nih.gov

Table 1: Effects of Betaine on Cellular Functions Under Hyperosmotic Stress (In Vitro)

| Cell Type | Hyperosmotic Condition | Measured Parameter | Effect of Betaine Supplementation |

|---|---|---|---|

| SV-3T3 Cells | 0.5 osM | Cell Proliferation | Largely prevented the 90% inhibition observed without betaine. nih.gov |

| SV-3T3 Cells | 0.5 osM | Protein Synthesis Rate | Converted a 50% recovery into a 100% recovery. nih.gov |

| SV-3T3 Cells | 0.5 osM | Cell Volume | Prevented a 30% decrease in volume. nih.gov |

| Chick-Embryo Fibroblasts | 0.5 osM | Protein Synthesis Rate | Completely counteracted a 75% inhibition. nih.gov |

This table is generated based on findings from studies on non-deuterated betaine, where this compound would serve as a tracer to quantify these dynamics.

Stable isotope tracers like this compound are central to metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. ucdavis.edunih.govethz.ch Betaine's primary metabolic role in the liver is as a methyl donor in the one-carbon metabolism pathway. mdpi.comtrouwnutritionasiapacific.com It donates a methyl group to homocysteine to form methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). mdpi.comnih.gov

By introducing this compound into cell culture media, researchers can trace the path of the deuterated methyl group through various metabolic pathways using techniques like mass spectrometry or NMR spectroscopy. researchgate.netmdpi.com This allows for the quantification of fluxes through the BHMT pathway versus the folate-dependent remethylation pathway. researchgate.net Such studies are critical for understanding how different cell types, like hepatocytes or cancer cells, regulate one-carbon metabolism. researchgate.netnih.gov For example, studies using deuterated choline (B1196258) (a precursor to betaine) in hepatocarcinoma cells have shown a reduced ability to oxidize choline to betaine and utilize it for methyl donation, highlighting metabolic shifts in disease states. researchgate.net

The analysis of metabolic compartmentation, such as distinguishing between mitochondrial and cytosolic metabolic activities, can also be facilitated by tracers like this compound. nih.gov After donating its first methyl group, the resulting dimethylglycine can enter the mitochondria for further metabolism, and a d3-label would allow for tracing these subsequent reactions. nih.gov

Betaine is known as a chemical chaperone that can stabilize protein structures and maintain enzyme function, particularly under stressful conditions like high temperature or extreme osmotic environments. nih.govmdpi.com Its ability to protect enzymes is attributed to its dipolar zwitterionic structure and its preferential exclusion from protein surfaces, which helps maintain the hydration layer around the protein. nih.govnih.gov

In vitro studies assessing enzyme kinetics and stability can employ this compound. For example, research has explored how betaine restores the activity of digestive enzymes like trypsin and amylase that are inhibited by hyperosmolarity. orffa.com While these studies often use non-deuterated betaine, the inclusion of this compound could be used to differentiate the effects of exogenous betaine from other components in complex biological preparations or novel solvent systems. This is particularly relevant when investigating enzyme activity in systems where endogenous betaine or similar compounds might be present.

Analysis of Metabolic Flux and Compartmentation in Cultured Cells

Animal Model Research

Animal models are indispensable for studying the integrated physiological and metabolic roles of betaine in a whole-organism context. This compound is an ideal tracer for this purpose, enabling the study of its absorption, distribution, metabolism, and excretion in vivo. nih.gov

The liver is a primary site of betaine metabolism, where it plays a crucial role in methyl group donation and lipid metabolism. trouwnutritionasiapacific.comiu.edu Animal models of liver disease, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD), have been instrumental in demonstrating the hepatoprotective effects of betaine. iu.edunih.govwjgnet.comresearchgate.net

In animal models of NAFLD induced by a high-fat diet, betaine supplementation has been shown to reduce the accumulation of fat in the liver (hepatic steatosis), improve insulin (B600854) resistance, and restore hepatic betaine levels. nih.govnih.govmdpi.com The use of this compound in such models allows for precise quantification of how the administered betaine contributes to the hepatic methyl pool, for instance, by measuring its incorporation into metabolites like S-adenosylmethionine (SAM). This helps to verify that the observed benefits are linked to betaine's role in remethylating homocysteine and normalizing the critical SAM-to-S-adenosylhomocysteine (SAH) ratio, which is often disrupted in liver disease. frontiersin.org

Table 2: Research Findings on Betaine in Animal Models of Hepatic Disease

| Animal Model | Condition | Key Findings with Betaine Supplementation |

|---|---|---|

| Mice on High-Fat Diet | Non-Alcoholic Fatty Liver (NAFL) | Prevented and treated fatty liver; reversed hepatic insulin resistance. nih.govnih.gov |

| Mice on High-Fat Diet | NAFLD | Alleviated excessive hepatic lipid deposition and restored hepatic iron content. mdpi.com |

| Rat Models | Alcoholic Liver Disease (ALD) | Prevents hepatic fat accumulation; preserves/restores hepatic SAM:SAH ratio. nih.govresearchgate.net |

| Goslings | Lipopolysaccharide Challenge | Alleviated decline in growth performance and improved intestinal barrier function. nih.gov |

This table summarizes findings from studies using non-deuterated betaine, where this compound would be used as a tracer to confirm metabolic pathways.

In the kidney, betaine's primary function is as a protective osmolyte, particularly in the hypertonic environment of the renal medulla. mdpi.comnih.goviu.edu It is accumulated by renal cells to protect against the high concentrations of electrolytes and urea, thereby preserving cell volume and protein function. mdpi.comresearchgate.net

Studies in animal models are crucial for understanding these renal processes. For example, research in spontaneously hypertensive rats (SHRs) found that these animals have increased urinary excretion and depleted tissue concentrations of betaine compared to normotensive rats. nih.gov Using this compound in such studies allows for precise measurement of renal clearance, reabsorption rates, and tissue accumulation, helping to link betaine handling to physiological conditions like hypertension. nih.gov Furthermore, deuterated betaine tracers can be used to investigate its potential nephroprotective effects in models of chronic kidney disease (CKD) or drug-induced kidney toxicity, where betaine supplementation has shown potential benefits. researchgate.netnih.gov

Neurological and Neuroprotective Research Models

In preclinical research, Betaine Hydrochloride is investigated for its significant neuroprotective potential across various neurological and neurodegenerative disorder models. frontiersin.orgnih.gov Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties. consensus.appmdpi.com Research indicates that betaine can mitigate neuroinflammation by suppressing key signaling pathways, including the NLRP3 inflammasome and NF-κB, which are implicated in the inflammatory response in conditions like Alzheimer's disease. consensus.app

Studies have demonstrated betaine's ability to protect against neurotoxicity induced by various substances. consensus.app Furthermore, it has shown promise in models of demyelinating diseases, such as multiple sclerosis, where it has been observed to improve motor coordination, reduce oxidative stress and neuroinflammation, and promote remyelination. consensus.app Betaine may also exert neuroprotective effects by modulating GABA uptake through interaction with the GAT1 transporter, which helps protect neurons from excitotoxicity. consensus.app

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, betaine is explored for its ability to prevent neuronal damage and support cognitive function. frontiersin.orgnih.gov One identified mechanism is the induction of autophagy, a cellular process that clears harmful protein aggregates, such as amyloid-beta, which is a hallmark of Alzheimer's disease. mdpi.com By restoring epigenetic control and supporting mitochondrial function, betaine helps prevent axonal damage and preserve neuronal health. consensus.app

Applications in Animal Feed and Aquaculture Systems

Betaine Hydrochloride is widely utilized as a functional feed additive in livestock and aquaculture systems due to its dual physiological roles as a methyl donor and an organic osmolyte. mdpi.comcambridge.orgnih.gov These functions contribute to enhanced growth performance, improved feed efficiency, and increased resilience to environmental stressors such as heat stress and disease challenges. mdpi.comhealthybetaine.com Its application spans various animal production systems, including those for monogastric animals, ruminants, and numerous aquaculture species. mdpi.com

As a methyl donor, betaine participates in the methionine cycle, sparing other essential nutrients like methionine and choline for other critical metabolic functions. nih.govciheam.org As an osmolyte, it helps maintain cellular water balance, protecting intestinal integrity and improving nutrient absorption, which is particularly beneficial during periods of osmotic stress. mdpi.comcambridge.org In aquaculture, betaine is crucial for aiding the adaptation of species like salmon during the transition from freshwater to seawater environments. ciheam.org It is also used to maintain the palatability and efficacy of feeds when traditional marine-based ingredients are substituted with plant-based proteins. orffa.com

Dietary supplementation with betaine has been consistently shown to improve nutrient utilization and growth performance across various animal species. It enhances the digestibility of key nutrients, including protein, fat, and amino acids, particularly in animals under physiological stress. cambridge.org By providing labile methyl groups, betaine improves the efficiency of metabolic processes and can decrease the dietary requirement for other methyl donors like methionine and choline. cambridge.orgciheam.org

Numerous studies have documented improvements in average daily gain (ADG) and feed conversion ratio (FCR). mdpi.com For example, in broiler chickens, betaine supplementation can improve performance, especially under conditions of heat stress. frontiersin.org In aquaculture, the addition of betaine to diets has led to significant enhancements in growth and feed efficiency. Studies on hybrid grouper found that betaine supplementation improved feed utilization efficiency, protein retention, and specific growth rate. cabidigitallibrary.org Similarly, research on black seabream and freshwater prawns demonstrated increased growth rates and a more favorable FCR with betaine-supplemented diets. orffa.comnih.gov

Table 1: Effects of Betaine Supplementation on Growth Performance in Various Species

| Species | Key Findings | Reference |

|---|---|---|

| Hybrid Grouper | 0.5% betaine supplementation resulted in higher feed utilization efficiency (115.12%), protein retention (26.43%), and specific growth rate (3.52 g/h). | cabidigitallibrary.org |

| Tilapia | Adding 0.8% and 1.0% betaine increased daily weight gain by 28.68% and 29.48%, respectively. | healthybetaine.com |

| Freshwater Prawn | Betaine addition at 5 g/kg significantly decreased the Feed Conversion Ratio (FCR) from 2.89 to 2.12. | orffa.com |

| Bama Mini-Pigs | Betaine addition improved carcass weight, carcass yield, backfat thickness, and loin-eye area at various growth stages. | frontiersin.org |

| Common Carp | Diets with 0.25% betaine showed higher specific growth rate, survival, and a lower FCR (1.69). | medcraveonline.com |

Betaine is often termed a "carcass modifier" due to its demonstrated ability to alter body composition in production animals. nih.govorffa.com It has been shown to reduce fat deposition while promoting the accretion of lean tissue. mdpi.com This effect is partly attributed to its role in lipid and energy metabolism, where it can modulate hepatic lipid metabolism and stimulate fatty acid oxidation. mdpi.comorffa.com

Beyond altering carcass composition, betaine supplementation also positively influences meat quality. Research has reported improvements in meat color, enhanced water-holding capacity, and reductions in both drip loss and cooking loss. mdpi.comorffa.com In pigs, dietary betaine can lead to reduced backfat thickness and increased lean mass. mdpi.com Long-term supplementation has been found to improve meat color, marbling, and cooking loss. researchgate.net Studies in lambs supplemented with rumen-protected betaine showed decreased water loss in muscle and reduced shear force, indicating improved tenderness. cambridge.org In ducks, betaine increased the amino acid content of breast muscle and decreased drip loss. orffa.com

Table 2: Influence of Betaine on Carcass and Meat Quality Parameters

| Species | Parameter | Effect of Betaine Supplementation | Reference |

|---|---|---|---|

| Pigs | Carcass Composition | Reduced backfat thickness, increased lean mass. | mdpi.com |

| Meat Quality | Improved meat color (a* value), marbling; decreased cooking loss. | researchgate.net | |

| Lambs | Carcass Composition | Linearly increased eye muscle area. | cambridge.org |

| Meat Quality | Decreased water loss, reduced shear force (improved tenderness), increased pH24. | cambridge.org | |

| Ducks | Meat Quality | Increased amino acid content in breast muscle, decreased drip loss, improved color. | orffa.com |

| Broiler Chickens | Carcass & Meat Quality | Alleviated negative impacts of heat stress on carcass yield and meat quality. | orffa.com |

| Bama Mini-Pigs | Carcass Traits | Increased carcass weight, carcass yield, lean meat rate, and loin-eye area. | frontiersin.org |

In aquaculture, Betaine Hydrochloride is highly valued as a feed attractant. ciheam.orgufl.edu It is a potent gustatory stimulant for a wide range of fish and crustacean species, enhancing feed palatability and promoting rapid feed intake. ufl.edufrontiersin.org The mechanism involves the stimulation of the olfactory bulb and taste receptors in aquatic animals. ciheam.orgfrontiersin.org

The role of betaine as a feeding stimulant is particularly critical in modern aquafeeds, where there is a trend toward replacing fishmeal with less palatable plant-based protein sources. orffa.com The inclusion of betaine helps to overcome the associated decrease in feed intake, ensuring optimal nutrition and growth. orffa.com Research has confirmed its effectiveness in numerous species. Studies with rainbow trout and red seabream demonstrated that betaine acted as a superior feeding attractant, leading to increased feed consumption and growth. ciheam.org In largemouth bass and hybrid grouper, diets supplemented with betaine resulted in significantly higher feed intake. cabidigitallibrary.orgfrontiersin.org This effect not only improves growth rates but also minimizes feed wastage, contributing to more efficient and sustainable aquaculture practices. frontiersin.org

Emerging Research Directions and Future Perspectives for Betaine D3 Hydrochloride

Integration with Multi-Omics Technologies (e.g., Genomics, Proteomics, Transcriptomics)

The integration of stable isotope tracing with multi-omics technologies represents a powerful approach to connect genomic potential and environmental influences with the functional phenotype of an organism. isaaa.orgmdpi.com Betaine-d3 Hydrochloride is poised to play a significant role in these integrated analyses, providing a dynamic view of metabolic pathways that complements the static information from genomics and the functional readouts from proteomics and transcriptomics. isaaa.org

By tracing the metabolic fate of the deuterated methyl group from this compound, researchers can quantify the flux through the methionine cycle and related one-carbon metabolism pathways. This data can then be correlated with transcriptomic data (gene expression) and proteomic data (protein abundance) to build comprehensive models of cellular regulation. isaaa.orgfrontiersin.orgnih.gov For instance, studies have combined transcriptomic and translatomic (ribosome profiling) analyses to understand how betaine (B1666868) supplementation affects gene expression and protein synthesis in the context of non-alcoholic fatty liver disease (NAFLD). frontiersin.orgnih.gov Such studies revealed that betaine can regulate lipid metabolism at both the transcriptional and translational levels, for example by decreasing the translational efficiency of genes involved in lipid biosynthesis. frontiersin.orgnih.gov

This multi-omics approach allows scientists to identify key regulatory nodes, such as transcription factors or enzymes, that control betaine metabolism and its downstream effects. nih.gov It provides a more holistic understanding of how genetic variations (genomics) lead to changes in gene expression (transcriptomics) and protein levels (proteomics), ultimately affecting metabolic fluxes traced by this compound. isaaa.orgnih.gov

Table 1: Application of this compound in Multi-Omics Research

| Omics Field | Role of this compound | Key Research Questions Addressed | Relevant Findings/Examples |

|---|---|---|---|

| Genomics | Correlating genetic variants (e.g., SNPs) with alterations in betaine metabolic pathways. isaaa.orgnih.gov | How do genetic differences in enzymes like Betaine-Homocysteine S-Methyltransferase (BHMT) affect an individual's capacity to utilize betaine? nih.gov | Genome-wide association studies (GWAS) can link SNPs in the BHMT gene to variations in plasma homocysteine levels, with Betaine-d3 HCl used to probe the functional impact of these variants. |

| Transcriptomics | Measuring how betaine levels or supplementation alter the expression of genes involved in metabolic pathways. frontiersin.orgnih.gov | Which gene networks are activated or repressed in response to changes in betaine flux? | Studies on NAFLD show betaine supplementation up-regulates genes involved in fatty acid oxidation and down-regulates those in lipid synthesis at the mRNA level. frontiersin.orgnih.gov |

| Proteomics | Quantifying changes in the abundance of proteins and enzymes in response to betaine-traced metabolic shifts. isaaa.orgscispace.com | How do changes in metabolic flux, traced by Betaine-d3 HCl, correlate with the levels of key metabolic enzymes? | Proteomic analysis can confirm if changes in gene expression (transcriptomics) translate to corresponding changes in the levels of enzymes like Dimethylglycine Dehydrogenase (DMGDH). isaaa.orgnih.gov |

| Metabolomics | Serving as a tracer to map the flow of methyl groups and quantify the synthesis of downstream metabolites like methionine and dimethylglycine. creative-proteomics.com | What is the dynamic flux through one-carbon metabolism pathways under different physiological or pathological conditions? | Used to trace the conversion of homocysteine to methionine, providing a direct measure of BHMT enzyme activity in vivo. |

Development of Novel Isotopic Labeling Strategies for Complex Metabolites

The synthesis of isotopically labeled compounds is continuously evolving to provide more precise and versatile tools for metabolic research. wiseguyreports.com For complex metabolites, the challenge lies in developing strategies that allow for selective and high-efficiency incorporation of isotopes at specific atomic positions. rsc.org

Recent advancements focus on late-stage deuteration, where deuterium (B1214612) is introduced into a molecule in the final steps of synthesis. acs.org This approach is highly valuable as it allows for the labeling of complex drug molecules or metabolites without having to redesign the entire synthetic route. acs.org Methods such as catalytic hydrogen-deuterium exchange, which uses a catalyst to swap hydrogen atoms for deuterium from a source like deuterium oxide (D₂O), are becoming more refined. resolvemass.ca These methods offer improved selectivity and cost-effectiveness for deuterium incorporation. wiseguyreports.com

Another emerging area is the development of divergent synthetic methods. For example, a general synthesis for selectively deuterated amines has been developed using ynamides, which can be treated with deuterated or non-deuterated reagents to produce amines with deuterium at specific positions. rsc.org Such strategies enhance the toolkit available to researchers, allowing for the creation of a wider variety of labeled tracers to probe different aspects of metabolic pathways. wiseguyreports.comresolvemass.ca These novel strategies are crucial for creating tracers like this compound with high isotopic purity, which is essential for accurate quantification in mass spectrometry-based analyses. rsc.org

Table 2: Comparison of Isotopic Labeling Strategies

| Labeling Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Catalytic H/D Exchange | Uses a metal catalyst to facilitate the exchange of hydrogen atoms on a molecule with deuterium from a deuterated source (e.g., D₂O). resolvemass.ca | Cost-effective, can be applied to a wide range of molecules. wiseguyreports.com | Can sometimes lead to a mixture of isotopologues with varying degrees of deuteration; controlling regioselectivity can be difficult. acs.org |

| Late-Stage C-H Activation/Deuteration | Involves the direct replacement of a C-H bond with a C-D bond in the final stages of a multi-step synthesis. acs.org | Highly efficient for complex molecules, avoids redesigning entire synthetic pathways. acs.org | Requires specific directing groups or catalysts; can have issues with chemoselectivity in highly functionalized molecules. acs.org |

| Deuterium Gas Addition | Direct addition of deuterium gas (D₂) across double or triple bonds during synthesis. resolvemass.ca | Ensures uniform and full deuteration at specific sites. resolvemass.ca | Applicable only to molecules with unsaturated bonds; requires specialized equipment for handling deuterium gas. |

| Use of Deuterated Building Blocks | Incorporates a pre-labeled small molecule (e.g., deuterated methyl iodide) into a larger structure during synthesis. | Precise control over the location and number of deuterium atoms. This is a common method for producing this compound. | Requires the synthesis or purchase of specific deuterated starting materials, which can be expensive. |

Advancements in Quantitative Metabolic Flux Analysis Methodologies

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The use of stable isotopes, such as the deuterium in this compound, is central to these methods. nih.govmdpi.com Advancements in MFA are focused on improving accuracy, expanding the scope to more complex systems, and increasing throughput. oup.com

Traditional MFA often assumes the biological system is at a metabolic and isotopic steady state. nih.gov However, many biological processes are dynamic. To address this, methods like Isotopic Non-stationary MFA (INST-MFA) have been developed. INST-MFA analyzes labeling patterns at multiple time points before the system reaches isotopic steady state, providing a more dynamic picture of metabolism, which is particularly useful for slower-growing mammalian cells. nih.govoup.com

Furthermore, the complexity of eukaryotic cells, with their distinct subcellular compartments (e.g., mitochondria, cytosol), presents a challenge for MFA. oup.com Deuterium labeling strategies are being explored to help distinguish between fluxes in different compartments. mdpi.comoup.com For example, 2H-labeled tracers can be used to investigate the metabolism of coenzymes like NADPH, which does not involve carbon transfer and is therefore invisible to traditional 13C-MFA. mdpi.com The integration of data from multiple isotopic tracers, including both 13C and 2H, provides more constraints on computational models, leading to more precise flux estimations. mdpi.com Recently, machine learning frameworks like ML-Flux are being developed to streamline the complex calculations involved in MFA, making the technique faster and more accessible. biorxiv.org

Table 3: Methodologies in Metabolic Flux Analysis (MFA)

| MFA Methodology | Core Principle | Role of Isotopic Tracers (like Betaine-d3 HCl) | Key Advancements |

|---|---|---|---|